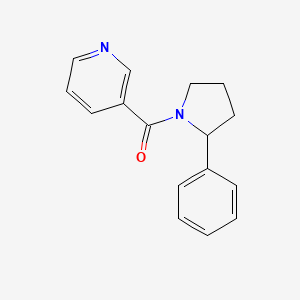
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone, also known as PPYM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. PPYM is a derivative of pyridin-3-ylmethanone and has a pyrrolidine ring attached to the phenyl group. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone involves its binding to the dopamine transporter and inhibition of dopamine reuptake. This results in an increase in dopamine levels in the synapse, leading to increased dopamine signaling. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to bind to other receptors, including the sigma-1 receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have interesting biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating its potential stimulant properties. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to increase dopamine levels in the striatum, suggesting its potential as a treatment for dopamine-related disorders. Additionally, (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have anxiolytic effects, reducing anxiety-like behavior in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its potential as a research tool for studying dopamine-related disorders and anxiety disorders. Its ability to bind to the dopamine transporter and increase dopamine levels makes it a valuable tool for studying dopamine signaling. However, one limitation of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its potential for abuse and addiction, as it has been found to have stimulant properties.
Direcciones Futuras
There are several future directions for research on (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone. One direction is to further investigate its potential as a treatment for dopamine-related disorders and anxiety disorders. Another direction is to study its potential for abuse and addiction, and to develop strategies to mitigate these risks. Additionally, further research is needed to understand the full range of biochemical and physiological effects of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone, and to identify other potential applications for this compound.
Métodos De Síntesis
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone can be synthesized using various methods, including the reaction of pyridin-3-ylmethanone with 2-phenylpyrrolidine in the presence of a catalyst. Another method involves the reaction of 2-phenylpyrrolidine with 3-chloropyridine-2-carbaldehyde, followed by reduction with sodium borohydride. The synthesis method used can affect the yield and purity of the compound.
Aplicaciones Científicas De Investigación
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the dopamine transporter and inhibit dopamine reuptake, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and addiction. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-8-4-10-17-12-14)18-11-5-9-15(18)13-6-2-1-3-7-13/h1-4,6-8,10,12,15H,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWAEZZDFPRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
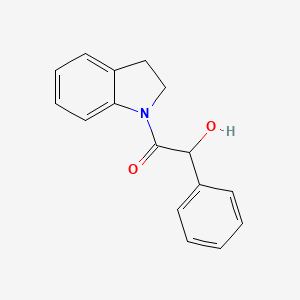
methanone](/img/structure/B7492339.png)
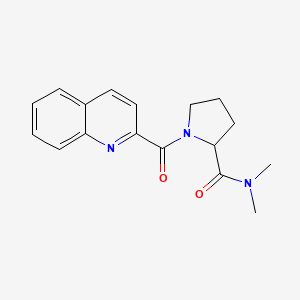
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
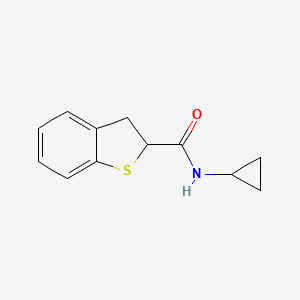
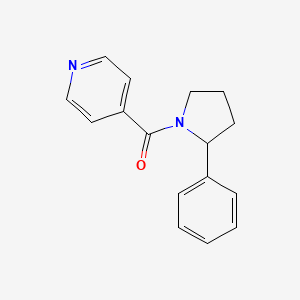
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)